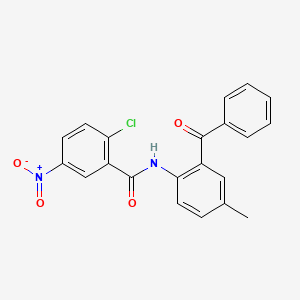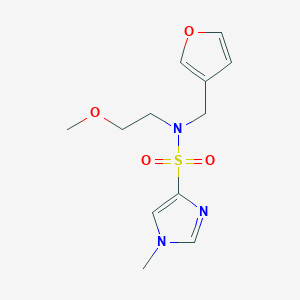![molecular formula C23H25N5O2 B2704653 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 1105231-35-3](/img/structure/B2704653.png)
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a pyridazinyl group, a methoxyphenyl group, and a piperidine ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinyl group: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of the methoxyphenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of methoxybenzene and a halogenated pyridazine.
Formation of the piperidine ring: This can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling of the pyridazinyl and piperidine groups: This final step might involve an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
- 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
Uniqueness
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-4-3-13-24-22(16)25-23(29)18-11-14-28(15-12-18)21-10-9-20(26-27-21)17-5-7-19(30-2)8-6-17/h3-10,13,18H,11-12,14-15H2,1-2H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSFXEYZAWHTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloroacetyl)amino]-N-cyclopropyl-3-phenylpropanamide](/img/structure/B2704574.png)
![8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2704576.png)
![1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2704577.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2704579.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2704580.png)
![3-(3-chlorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide](/img/structure/B2704581.png)


![(E)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2704585.png)
![(E)-N-[Cyclobutyl(pyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2704587.png)
![3-(2-chloropyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2704590.png)

